molecular formula C2N2O4 B14384472 Dinitroethyne CAS No. 88466-66-4

Dinitroethyne

Cat. No.: B14384472
CAS No.: 88466-66-4
M. Wt: 116.03 g/mol
InChI Key: XIDLKXHCKDAKCZ-UHFFFAOYSA-N
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Description

Dinitroethyne is an organic compound with the chemical formula C2H2N2O4 It is a member of the nitroalkyne family, characterized by the presence of two nitro groups (-NO2) attached to an ethyne (acetylene) backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinitroethyne can be synthesized through several methods. One common approach involves the nitration of acetylene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product. Another method involves the reaction of acetylene with dinitrogen tetroxide (N2O4) in the presence of a catalyst, such as palladium or platinum, to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Safety measures are crucial in industrial settings due to the highly reactive nature of the compound and the potential hazards associated with its production.

Chemical Reactions Analysis

Types of Reactions

Dinitroethyne undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dinitroacetic acid or other oxidized derivatives.

    Reduction: Reduction of this compound typically yields aminoethyne derivatives, where the nitro groups are converted to amino groups (-NH2).

    Substitution: The nitro groups in this compound can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkyl groups (R-) can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Dinitroacetic acid and other oxidized derivatives.

    Reduction: Aminoethyne derivatives.

    Substitution: Halogenated or alkylated ethyne derivatives.

Scientific Research Applications

Dinitroethyne has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific molecular pathways.

    Industry: this compound is used in the production of explosives and propellants due to its high energy content and reactivity.

Mechanism of Action

The mechanism of action of dinitroethyne involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. The pathways involved often include oxidative stress and the modulation of cellular signaling pathways, which can result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nitroethane (C2H5NO2): A simpler nitroalkane with one nitro group, used in organic synthesis and as a solvent.

    Dinitromethane (CH2(NO2)2): Another dinitro compound with a single carbon atom, used in the synthesis of explosives and as a reagent in organic chemistry.

    Trinitroethane (C2H3N3O6): A more heavily nitrated compound with three nitro groups, known for its explosive properties.

Uniqueness of Dinitroethyne

This compound is unique due to its ethyne backbone, which imparts distinct chemical reactivity compared to other nitro compounds

Properties

CAS No.

88466-66-4

Molecular Formula

C2N2O4

Molecular Weight

116.03 g/mol

IUPAC Name

1,2-dinitroethyne

InChI

InChI=1S/C2N2O4/c5-3(6)1-2-4(7)8

InChI Key

XIDLKXHCKDAKCZ-UHFFFAOYSA-N

Canonical SMILES

C(#C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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